三氧化二磷

描述

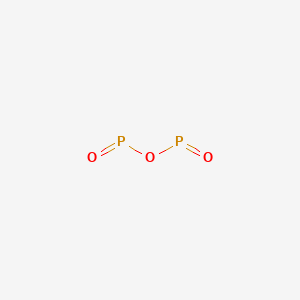

Phosphorus trioxide is a chemical compound with the molecular formula P4O6 . It is a colorless solid that is structurally related to adamantane . It is formally the anhydride of phosphorous acid, H3PO3, but cannot be obtained by the dehydration of the acid . It is a white solid that melts at room temperature, and it is waxy, crystalline, and highly toxic, with a garlic-like odor .

Synthesis Analysis

Phosphorus trioxide is obtained by the combustion of phosphorus in a limited supply of air at low temperatures . The reaction is as follows: P4 + 3 O2 → P4O6 .Molecular Structure Analysis

Phosphorus trioxide has a molecular weight of 109.94572 g/mol . The molecule contains a total of 4 bonds. There are 4 non-H bonds, 2 multiple bonds, 2 rotatable bonds, and 2 double bonds . In its Lewis structure, the central oxygen atom has made single bonds with two phosphorus atoms. Each phosphorus atom has made a double bond with an oxygen atom .Chemical Reactions Analysis

Phosphorus trioxide reacts with water to form phosphorous acid, reflecting the fact that it is the anhydride of that acid . The reaction is as follows: P4O6 + 6 H2O → 4 H3PO3 . It also reacts with hydrogen chloride to form H3PO3 and phosphorus trichloride . The reaction is as follows: P4O6 + 6 HCl → 2 H3PO3 + 2 PCl3 .Physical And Chemical Properties Analysis

Phosphorus trioxide is a colorless solid that is structurally related to adamantane . It is a white solid that melts at room temperature, and it is waxy, crystalline, and highly toxic, with a garlic-like odor . It has a density of 2.135 g/cm3 . Its melting point is 23.8 °C and its boiling point is 173.1 °C .科学研究应用

热力学和燃烧分析:

- Koerner和Daniels(1952年)研究了三氧化二磷的生成热,发现在25°C时为每摩尔-270千卡。这些信息对于理解涉及三氧化二磷的化学反应中的能量变化至关重要,特别是在燃烧和热力学研究(Koerner & Daniels, 1952)中。

生物相容性和神经应用:

- Lim等人(2013年)评估了二硼三氧化物和基于磷氧化物的生物可溶玻璃材料在神经探针应用中的生物相容性。他们发现,产生酸性介质的磷氧化物玻璃不适合作为神经探针的基底基材料,因为它倾向于引发先进的炎症反应(Lim et al., 2013)。

电子和半导体研究:

- Xiang等人(2015年)报告了通过表面功能化调制少层黑磷晶体管的双极特性。这项研究突显了磷基材料在电子和半导体研究领域的潜力(Xiang et al., 2015)。

土壤磷研究和肥料技术:

- Kruse等人(2015年)概述了用于土壤磷研究的先进方法,强调了磷在农业和环境研究中的重要性。他们讨论了用于评估土壤磷反应的光谱和光谱方法(Kruse et al., 2015)。

- Weeks和Hettiarachchi(2019年)回顾了磷肥料技术的最新进展,强调了磷化合物(包括三氧化二磷)在开发高效肥料中的重要性(Weeks & Hettiarachchi, 2019)。

材料科学和纳米技术:

- LaViolette和Benson(2012年)计算了磷氧化物笼状团簇的结构和热力学,这在材料科学和纳米技术中具有相关性(LaViolette & Benson, 2012)。

环境和废水处理:

- Zheng等人(2019年)研究了使用工程生物炭从废水中回收磷的过程。这项研究在环境保护和废水处理的背景下具有重要意义(Zheng et al., 2019)。

生物医学应用:

- Luo等人(2019年)讨论了黑磷在生物医学中的应用,指出其在药物输送、生物成像和治疗诊断中的潜力。这表明磷基材料在生物医学研究中的日益重要(Luo等人,2019年)。

安全和危害

Phosphorus trioxide is toxic. Inhalation, ingestion, or contact (skin, eyes) with its vapors, dusts, or substance may cause severe injury, burns, or death . Reaction with water or moist air may release toxic, corrosive, or flammable gases . Reaction with water may generate much heat that will increase the concentration of fumes in the air .

未来方向

There is a clear and pressing need to better manage our planet’s resources. Phosphorus is a crucial element for life, but the natural phosphorus cycle has been perturbed to such an extent that humanity faces two dovetailing problems: the dwindling supply of phosphate rock as a resource, and the overabundance of phosphate in water systems leading to eutrophication . This suggests that there is a need for more robust data on both the thermodynamics of phosphorus chemistry for astronomical and geological modeling in general, and for understanding the atmosphere of Venus and the gas giant planets in particular .

属性

InChI |

InChI=1S/O3P2/c1-4-3-5-2 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDJWZONZDVNKDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O=POP=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

O3P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00895014 | |

| Record name | Phosphorus oxide (P2O3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00895014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.946 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Phosphorus trioxide appears as white crystalline solid or a liquid (melting point 24 °C). Density 2.14 g / cm3. Toxic and corrosive. May severely irritate skin and eyes. Used to make other chemicals. | |

| Record name | PHOSPHORUS TRIOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4251 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Product Name |

Phosphorus trioxide | |

CAS RN |

1314-24-5 | |

| Record name | PHOSPHORUS TRIOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4251 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phosphorus trioxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001314245 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphorus oxide (P2O3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00895014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PHOSPHORUS TRIOXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0LTR52K7HK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Methyl-5,6-dihydro-4H-pyrrolo[3,2,1-DE]pteridine](/img/structure/B71910.png)

![8-Methyl-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione](/img/structure/B71942.png)